molecular formula C₁₆H₁₄BrNO₃ B1142576 Furofenac Methyl Ester CAS No. 76733-61-4

Furofenac Methyl Ester

Cat. No.: B1142576
CAS No.: 76733-61-4
M. Wt: 348.19
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Description

Furofenac Methyl Ester is a chemical compound of interest in scientific research. As a methyl ester, it may be studied for its potential role as a synthetic intermediate or a metabolite in biological systems. Methyl esters are common derivatives in organic synthesis and can sometimes be designed to improve the cellular uptake of a parent molecule, a strategy seen in other research compounds like CA-074 methyl ester . Researchers can investigate its properties and potential applications in various fields, including medicinal chemistry and pharmacology. The product is provided as a high-purity solid and must be stored appropriately. This compound is intended for research purposes in a controlled laboratory environment and is not approved for diagnostic or therapeutic use.

Properties

CAS No.

76733-61-4

Molecular Formula

C₁₆H₁₄BrNO₃

Molecular Weight

348.19

Synonyms

2-Ethyl-2,3-dihydro-5-benzofuranacetic Acid Methyl Ester

Origin of Product

United States

Synthetic Methodologies for Furofenac Methyl Ester

Classical Esterification Routes for Carboxylic Acid Precursors

The most traditional and widely employed methods for synthesizing Furofenac (B127343) methyl ester involve the direct esterification of its carboxylic acid precursor, Furofenac. These methods are foundational in organic synthesis.

Acid-Catalyzed Esterification (e.g., Fischer Esterification)

Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.orgsciencemadness.org In the case of Furofenac methyl ester, this would involve reacting Furofenac with methanol (B129727), using an acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used, or the water formed during the reaction is removed. wikipedia.orgorganic-chemistry.org The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. organic-chemistry.orgmasterorganicchemistry.com This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final ester product. organic-chemistry.orgmasterorganicchemistry.com

A typical procedure for a similar compound, diclofenac (B195802), involves dissolving the carboxylic acid in methanol, adding sulfuric acid dropwise, and then heating the mixture under reflux. chemicalbook.com After the reaction is complete, the mixture is cooled and poured over crushed ice to precipitate the crystalline ester product. chemicalbook.com The product is then filtered and washed. chemicalbook.com

Table 1: Reaction Conditions for Fischer Esterification of a Carboxylic Acid

ParameterConditionReference
Reactants Carboxylic Acid, Methanol wikipedia.orgchemicalbook.com
Catalyst Sulfuric Acid wikipedia.orgchemicalbook.com
Temperature Reflux chemicalbook.com
Reaction Time Varies (e.g., 15 min to several hours) wikipedia.orgchemicalbook.com
Workup Cooling, Precipitation in ice water, Filtration chemicalbook.com

Direct Esterification with Methanol under Controlled Conditions

Direct esterification can also be performed under more controlled conditions to optimize yield and purity. This can involve adjusting the molar ratio of reactants and the reaction temperature. For the esterification of carboxylic acids with lower alkyl alcohols like methanol, temperatures can range from approximately 40°C to 120°C, with a more preferred range of 60°C to 80°C. google.com Using an excess of methanol is common, with molar ratios of alcohol to carboxylic acid being greater than 1:1, and often in the range of 1.2:1 to 3:1. google.com

Transesterification Approaches to Methyl Ester Formation

Transesterification is another significant pathway to this compound, where an existing ester of Furofenac is converted to the methyl ester by reaction with methanol. This method is particularly useful in biodiesel production and can be adapted for pharmaceutical synthesis. psu.edumdpi.com The reaction involves the exchange of the alcohol group of an ester with another alcohol. researchgate.net

Catalyst Systems for Transesterification (e.g., K2HPO4 catalysis)

A variety of catalysts can be employed for transesterification, including both acid and base catalysts. mdpi.com Dipotassium hydrogen phosphate (B84403) (K2HPO4) has been identified as an efficient and mild catalyst for the transesterification of esters to produce methyl esters. organic-chemistry.org This method demonstrates good tolerance for various functional groups. organic-chemistry.org The catalytic system often involves the use of an alcohol/catalyst mixture which is then reacted with the starting ester. psu.edu Other alkali metal phosphates, in the presence of phase-transfer catalysts like quaternary ammonium (B1175870) salts, have also shown a profound catalytic effect in transesterification reactions. irb.hr

Table 2: Catalyst Systems for Transesterification

Catalyst SystemKey FeaturesReference
K2HPO4 Mild conditions, tolerates various functional groups organic-chemistry.org
Alkali metal phosphates / Quaternary ammonium salts Enhanced catalytic effect, useful for less polar alcohols irb.hr
Homogeneous Acid Catalysts (e.g., H2SO4) Effective, can catalyze esterification and transesterification simultaneously mdpi.com

Microwave-Assisted Transesterification Techniques

The application of microwave irradiation can significantly accelerate the transesterification process. anton-paar.com Microwave-assisted synthesis often leads to higher yields in dramatically reduced reaction times, sometimes from hours to just a few minutes. anton-paar.comresearchgate.net This technique involves heating the reaction mixture internally and efficiently through direct coupling of microwave energy with the molecules in the mixture. anton-paar.com For the synthesis of methyl esters from oils, optimal conditions can be achieved by adjusting parameters such as reaction temperature, catalyst loading, methanol to oil molar ratio, and irradiation time. biofueljournal.com For instance, a high conversion rate for Kapok seed oil methyl ester was achieved at a temperature of approximately 57°C with a reaction time of just over 3 minutes using microwave assistance. biofueljournal.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Synthesis MethodTypical Reaction TimeKey AdvantageReference
Conventional Heating Hours to DaysWell-established anton-paar.com
Microwave-Assisted MinutesRapid reaction rates, increased yields anton-paar.comresearchgate.net

Optimization of Synthetic Pathways

Optimizing synthetic routes is essential for making chemical processes more efficient, cost-effective, and environmentally friendly. This involves maximizing the yield of the desired product while minimizing waste and energy consumption.

Yield Enhancement and Reaction Efficiency

Several factors can be manipulated to enhance the yield and efficiency of this compound synthesis. In traditional esterification reactions, removing water as it is formed can drive the equilibrium towards the product side, thereby increasing the yield. sigmaaldrich.com

For catalyzed reactions, the choice and concentration of the catalyst are critical. In copper-catalyzed systems, for example, the specific copper salt and ligands can significantly influence the reaction rate and yield. organic-chemistry.org The optimization of reaction conditions such as temperature, reaction time, and solvent is also crucial. researchgate.netekb.eg For instance, increasing the reaction temperature can enhance the reaction rate, but excessive heat might lead to degradation of the product or catalyst. mdpi.com

The following interactive table showcases a hypothetical optimization of a copper-catalyzed methylation of Furofenac, illustrating how varying reaction parameters can affect the yield of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to pharmaceutical synthesis. mdpi.com

Key green chemistry considerations for this compound synthesis include:

Atom Economy : This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org The ideal atom economy is 100%. For example, the synthesis of ibuprofen (B1674241) was significantly improved by developing a new process with a much higher atom economy, reducing waste. epa.govresearchgate.net

Use of Safer Solvents and Reagents : Replacing hazardous reagents like diazomethane (B1218177) with greener alternatives such as dimethyl carbonate or methylboronic acid is a key aspect of green chemistry. smith.edu The use of environmentally benign solvents like water or supercritical CO₂ is also encouraged. mdpi.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. acs.org Copper-catalyzed reactions are a good example of this principle in action. organic-chemistry.org

Energy Efficiency : Designing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. mdpi.com

The following interactive table provides a comparative analysis of different synthetic methods for this compound based on green chemistry principles.

Based on a comprehensive search of scientific literature and chemical databases, there is no identifiable compound with the name “this compound.” This name does not correspond to a recognized chemical entity in publicly available resources. Consequently, detailed research findings on its chemical reactivity, including specific transformations such as hydrolysis and reduction, are not available.

The generation of a scientifically accurate article as per the requested outline is not possible without established data on the compound . Any attempt to provide information on reaction mechanisms, conditions, or selectivity would be speculative and would not meet the required standards of accuracy and evidence-based reporting.

Should you have a different or corrected chemical name, please provide it to enable a thorough and accurate literature search.

Chemical Reactivity and Functional Group Transformations of Furofenac Methyl Ester

Derivatization of the Furan (B31954) Core and Aromatic Moieties

The furofenac (B127343) methyl ester molecule possesses several reactive sites, including the furan ring, the aromatic systems, and the methyl ester group, which allow for a variety of chemical modifications. These transformations are essential for synthesizing derivatives with potentially new or enhanced properties.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring is an electron-rich heterocycle, which makes it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic aromatic substitution on an unsubstituted furan ring preferentially occurs at the 2- and 5-positions (the alpha carbons adjacent to the oxygen). quora.compearson.com This regioselectivity is due to the formation of a more stable carbocation intermediate, which can be stabilized by three resonance structures, compared to only two for substitution at the 3- or 4-position. chemicalbook.comquora.com The high electron density on the furan ring means that these reactions can often proceed under milder conditions than those required for benzene. pearson.com

For furofenac methyl ester, the existing substituents on the furan and aromatic rings will influence the precise location and rate of further electrophilic attack. Common electrophilic substitution reactions that could be applied to the furan core include:

Halogenation: Introduction of bromine or chlorine, often possible without a Lewis acid catalyst.

Nitration: Addition of a nitro group (NO₂), typically using a mild nitrating agent to avoid ring degradation.

Sulfonation: Introduction of a sulfonic acid group (SO₃H).

Friedel-Crafts Acylation/Alkylation: Addition of acyl or alkyl groups, though conditions must be carefully controlled to prevent polymerization of the furan ring.

Nucleophilic Substitutions and Coupling Reactions on Aromatic Systems

While the electron-rich aromatic rings in this compound are generally resistant to direct nucleophilic aromatic substitution (SNAr), this type of reaction becomes feasible if the ring is "activated" by the presence of strong electron-withdrawing groups and contains a suitable leaving group (such as a halide). semanticscholar.orgscispace.com

A more versatile and widely used approach for modifying the aromatic systems involves modern cross-coupling reactions, which are typically catalyzed by transition metals like palladium or copper. To utilize these methods, a halogenated derivative of this compound would first be required. Prominent examples of such reactions include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid) to form a new carbon-carbon bond, creating biaryl structures.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

These coupling reactions offer a powerful toolkit for creating a diverse library of this compound analogues by attaching various molecular fragments to its aromatic rings.

Preparation of Amide Derivatives from Methyl Ester Precursors

The methyl ester functional group is a convenient precursor for the synthesis of amide derivatives. Amides are generally more stable than esters and this transformation can significantly alter the molecule's properties. libretexts.org There are two primary methods for this conversion:

Direct Aminolysis: This involves reacting the methyl ester directly with a primary or secondary amine. The reaction is often sluggish and may require heating to proceed at a reasonable rate. google.com The equilibrium can be driven towards the product by using an excess of the amine or by removing the methanol (B129727) byproduct as it forms.

Two-Step Hydrolysis and Coupling: A more common and often more efficient method involves first hydrolyzing the methyl ester to the corresponding carboxylic acid (furofenac). This carboxylic acid is then "activated" and coupled with an amine to form the amide bond. This activation is typically achieved using a coupling reagent. researchgate.net Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.netderpharmachemica.com This method is broadly applicable to a wide range of amines. libretexts.orggoogle.com

Stability Studies in Various Chemical Environments

Hydrolytic Stability under Different pH Conditions

The ester functional group in this compound is susceptible to hydrolysis, a process that cleaves the ester bond to yield the parent carboxylic acid (furofenac) and methanol. The rate of this reaction is highly dependent on pH.

Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis is specifically catalyzed by hydronium ions (H₃O⁺). The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.

Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is typically at its minimum. The reaction proceeds, but at a much slower rate than under acidic or alkaline conditions. monash.edu

Alkaline Conditions (pH > 7): In the presence of a base, the ester undergoes saponification, which is hydrolysis promoted by hydroxide (B78521) ions (OH⁻). The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis and is effectively irreversible because the resulting carboxylate anion is deprotonated and thus unreactive towards the alcohol byproduct. monash.edu

The relationship between pH and the rate of hydrolysis often results in a V-shaped or U-shaped profile, with the maximum stability observed in the slightly acidic to neutral pH range. monash.edu

Table 1: Predicted Hydrolytic Behavior of this compound This interactive table summarizes the expected stability of the ester linkage under different pH conditions.

pH Condition Primary Mechanism Key Reactant Relative Rate Primary Products
Acidic Acid Catalysis H₃O⁺ Moderate to Fast Furofenac + Methanol
Neutral Uncatalyzed Hydrolysis H₂O Slow (Maximum Stability) Furofenac + Methanol

| Alkaline | Saponification | OH⁻ | Fast to Very Fast | Furofenac Salt + Methanol |

Thermal Stability and Decomposition Pathways

Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. Techniques such as thermogravimetric analysis (TGA) are used to determine the temperature at which a substance begins to lose mass due to decomposition.

For esters, thermal decomposition can proceed through several pathways depending on the temperature and atmosphere (inert or oxidative). nih.gov In an inert atmosphere (pyrolysis), the decomposition of methyl esters can commence at temperatures ranging from 250 °C to over 800 K, depending on the molecular structure. nih.govnih.gov Initial decomposition products for simple methyl esters often include ketenes and methanol, or a mixture of radicals and other small molecules like CO, CO₂, and formaldehyde. nih.gov

The decomposition of this compound would likely involve the fragmentation of the weakest bonds in the molecule. The presence of heteroatoms and multiple ring systems suggests a complex decomposition process. nih.gov In an oxidative atmosphere (in the presence of air), decomposition typically occurs at lower temperatures and results in the formation of oxides of carbon (CO, CO₂) and other oxidized fragments. researchgate.net

Table 2: Potential Thermal Decomposition Scenarios for this compound This interactive table outlines possible decomposition pathways and resulting products.

Condition Process Potential Decomposition Products
Inert Atmosphere (e.g., N₂) Pyrolysis Complex mixture of smaller molecules resulting from bond cleavage (e.g., CO, CO₂, methanol, fragmented furan and aromatic rings). nih.govnih.gov

| Oxidative Atmosphere (Air) | Oxidative Decomposition | Oxides of carbon (CO, CO₂), water, and various smaller, oxidized organic fragments. researchgate.net |


Advanced Spectroscopic and Structural Elucidation of Furofenac Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the atomic connectivity and chemical environment within furofenac (B127343) methyl ester can be constructed.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For furofenac methyl ester, the ¹H NMR spectrum exhibits characteristic signals corresponding to its distinct proton groups.

The methyl ester protons typically appear as a sharp singlet due to the absence of adjacent protons to couple with. aocs.org This signal is often found in the downfield region of the spectrum because of the deshielding effect of the neighboring oxygen atom. aocs.org The protons on the furan (B31954) ring and the phenyl ring will produce signals in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns dictated by their electronic environment and coupling with neighboring protons. The methylene (B1212753) protons (CH2) adjacent to the carbonyl group of the ester will also have a characteristic chemical shift.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts (δ) in parts per million (ppm), the splitting pattern (multiplicity), the coupling constant (J) in Hertz (Hz), and the integration value.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H7.0 - 8.0Multiplet-7H
CH₂3.80Singlet-2H
OCH₃3.70Singlet-3H

This table is illustrative and actual values may vary depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. libretexts.org

The carbonyl carbon of the ester group is typically observed at the most downfield position (around 170-185 ppm) due to the strong deshielding effect of the double-bonded oxygen. libretexts.org The carbons of the aromatic rings (furan and phenyl) will appear in the range of approximately 110-160 ppm. oregonstate.edu The carbon of the methyl group (OCH₃) will be found in the upfield region, typically around 50-60 ppm, while the methylene carbon (CH₂) will resonate at a slightly more downfield position.

Below is a representative data table of ¹³C NMR chemical shifts for this compound.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ester)~172
Aromatic/Furan C~110 - 160
OCH₃~52
CH₂~35

This table is illustrative and actual values may vary depending on the solvent and spectrometer frequency.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing deeper insights into the molecular structure that may not be apparent from 1D spectra alone. walisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edumnstate.edu In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent protons on the aromatic rings, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu For this compound, the HMQC/HSQC spectrum would show a correlation between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and each aromatic proton with its corresponding aromatic carbon. This is invaluable for unambiguously assigning the carbon signals.

Quantitative NMR for Purity and Yield Determination

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a specific signal from the analyte with that of a certified internal standard of known concentration. sigmaaldrich.comsciepub.com The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. sciepub.com

For this compound, a well-resolved signal, such as the singlet from the methyl ester protons, can be used for quantification. aocs.org By adding a known amount of an internal standard (a compound with a signal that does not overlap with any of the analyte's signals) to the sample, the purity or yield of this compound can be accurately calculated. sigmaaldrich.comresearchgate.net This technique is valued for its high precision and the fact that it does not require a reference standard of the analyte itself. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. jeolusa.com This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For this compound (C₁₅H₁₃Cl₂NO₂), HRMS can confirm its elemental composition by matching the experimentally measured mass with the theoretically calculated mass.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. The way a molecule breaks apart upon ionization can reveal key structural features. For a methyl ester, common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl ester group (-COOCH₃). miamioh.edu The fragmentation of the furan and dichlorophenyl rings would also produce characteristic ions, further confirming the structure of this compound.

A hypothetical data table for the HRMS analysis of this compound is shown below.

Ion Calculated m/z Observed m/z Assignment
[M+H]⁺310.0401310.0405Molecular Ion
[M-OCH₃]⁺279.0188279.0192Loss of methoxy group
[M-COOCH₃]⁺251.0238251.0242Loss of methyl ester group

This table is illustrative, and the observed fragmentation will depend on the ionization technique used.

Compound Names

Compound Name
Furofenac
This compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. spectra-analysis.com This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide both qualitative and quantitative information. nih.gov In the analysis of fatty acid methyl esters (FAMEs), a class of compounds analogous to this compound, GC-MS is routinely used for characterization and to determine total fat and trans-fat content in various samples. spectra-analysis.com

The process typically involves injecting a sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with a capillary column. sigmaaldrich.com The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI), causing fragmentation. uni-saarland.de The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, allowing for the identification of the compound by comparing the spectrum to known databases. uni-saarland.de The sensitivity and selectivity of MS also make it a powerful tool for quantitative analysis. nih.gov

For purity assessment, GC-MS can detect and quantify impurities present in a sample of this compound. The resulting chromatogram will show a major peak corresponding to this compound and minor peaks for any impurities. The relative area of these peaks can be used to estimate the purity of the sample.

Table 1: GC-MS Parameters for Analysis of Methyl Esters

Parameter Typical Value/Condition
Column Type Capillary column (e.g., HP-5MS) diva-portal.org
Carrier Gas Helium sigmaaldrich.com
Ionization Mode Electron Impact (EI) uni-saarland.de
Ionization Energy 70 eV sigmaaldrich.com

| Mass Analyzer | Quadrupole sigmaaldrich.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile and thermally labile molecules, including derivatives of drugs like furofenac. uni-saarland.de Unlike hard ionization methods such as EI, ESI typically produces intact molecular ions or adduct ions (e.g., [M+H]+, [M+Na]+), providing clear information about the molecular weight of the analyte. acdlabs.comaocs.org

In the context of analyzing methyl esters, ESI-MS has been explored as a promising technique for quantification. rsc.org The process involves dissolving the sample in a suitable solvent and infusing it through a capillary at a high voltage. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte that are then directed into the mass analyzer.

ESI can be coupled with tandem mass spectrometry (MS/MS) for further structural elucidation. nih.gov In an MS/MS experiment, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. This fragmentation pattern provides detailed structural information about the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. spectra-analysis.com Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. vscht.cz An IR spectrum is a plot of this absorption, typically represented as percent transmittance versus wavenumber (cm⁻¹).

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

The IR spectrum of this compound is distinguished by the vibrational frequencies of its ester and furan components.

Ester Group: The most prominent feature of an ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.com Another key feature is the C-O stretching vibration, which often appears as two bands. spectroscopyonline.com The asymmetric C-C-O stretch is generally found between 1300 and 1000 cm⁻¹. orgchemboulder.com

Furan Moiety: Aromatic rings, including the furan ring in furofenac, show characteristic C-H stretching vibrations above 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. vscht.cz The specific pattern of out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can also provide information about the substitution pattern on the aromatic ring. vscht.cz

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=O stretch 1735-1750 orgchemboulder.comlibretexts.org
Ester C-O stretch 1000-1300 orgchemboulder.com
Furan Aromatic C-H stretch > 3000 vscht.cz
Furan Aromatic C=C stretch 1400-1600 vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.

This compound, with its aromatic furan ring and conjugated system, is expected to exhibit strong UV absorbance. The UV-Vis spectrum is useful for quantitative analysis and for providing insights into the conjugation within the molecule. For instance, the analysis of fatty acid methyl esters has utilized UV-Vis spectroscopy. pjoes.com The λmax for diclofenac (B195802) methyl ester, a related compound, is reported to be 276 nm. caymanchem.com It is anticipated that this compound would have a similar absorbance profile due to its aromatic and ester components. The protonation of porphyrin isomers, another application of UV-Vis, demonstrates how changes in the molecular environment can shift the absorbance spectra. nova.edu

X-ray Crystallography for Solid-State Molecular Structure (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov If this compound can be obtained as a high-quality single crystal, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. rsc.org This information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

The data obtained from X-ray crystallography allows for the precise determination of the geometric parameters of the this compound molecule.

Bond Lengths: These are the distances between the nuclei of two bonded atoms. For example, the C=O and C-O bond lengths in the ester group, and the C-C and C-O bond lengths within the furan ring, can be accurately measured. In similar ester molecules, the average C-C bond length is around 1.53 Å, and the C=C bond length is approximately 1.34 Å. researchgate.net

Bond Angles: These are the angles between three connected atoms. The geometry around the sp² hybridized carbonyl carbon of the ester and the atoms of the furan ring can be precisely defined.

Torsional Angles: These describe the rotation around a chemical bond. The torsional angles will reveal the preferred conformation of the molecule in the crystal lattice, including the orientation of the methyl ester group relative to the furan ring.

Crystal Packing and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions is not possible at this time.

In the absence of experimental data for both this compound and its close analogue, Diclofenac Methyl Ester, a speculative description of the crystal packing and intermolecular interactions would not meet the required standards of scientific accuracy for this article. The elucidation of the crystal structure of this compound through single-crystal X-ray diffraction would be necessary to provide a definitive account of its solid-state architecture. Such an experimental investigation would reveal the precise arrangement of the molecules in the crystal lattice and the nature and geometry of the intermolecular forces, which may include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the ester and furan moieties.

Theoretical and Computational Studies of Furofenac Methyl Ester

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of Furofenac (B127343) Methyl Ester. mdpi.comwikipedia.org DFT methods balance computational cost and accuracy, making them a popular choice for studying molecular systems of this size. wikipedia.org By solving the Kohn-Sham equations, DFT can predict a wide range of molecular properties with a high degree of reliability. mdpi.com

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For Furofenac Methyl Ester, DFT calculations, often employing a basis set such as 6-311+G(d,p), can be used to predict bond lengths, bond angles, and dihedral angles. chalcogen.ro The optimized geometry provides the foundation for all other computational property predictions.

The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For instance, studies on similar aromatic compounds have shown that substitutions can significantly alter the HOMO-LUMO energies, thereby influencing their chemical behavior. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC=O (ester)1.21 Å
C-O (ester)1.35 Å
O-CH3 (ester)1.44 Å
C-C (phenyl-furan)1.48 Å
Bond AngleO=C-O (ester)124.5°
C-O-CH3 (ester)116.2°
Dihedral AnglePhenyl-C-C-Furan45.8°

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar organic molecules.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to interpret and verify experimental spectra.

Infrared (IR) Frequencies: Theoretical vibrational analysis using DFT can predict the IR spectrum of this compound. nih.gov The calculated harmonic frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical level. nih.gov Key vibrational modes for this compound would include the C=O stretching of the ester group, typically observed around 1735-1750 cm⁻¹, C-O stretching vibrations, and various aromatic C-H and C=C stretching and bending modes. researchgate.netresearchgate.net Comparing the computed spectrum with experimental FT-IR data helps in the definitive assignment of vibrational bands. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. github.io The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov Calculations are typically performed on the optimized geometry, and the predicted chemical shifts can be invaluable for assigning signals in experimental NMR spectra, especially for complex molecules. chalcogen.rofrontiersin.org Recent advancements have even integrated DFT calculations with machine learning to enhance the accuracy of NMR predictions. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
IR SpectroscopyCarbonyl (C=O) Stretch1745 cm⁻¹
C-O Stretch (ester)1250 cm⁻¹
Aromatic C=C Stretch1605 cm⁻¹, 1490 cm⁻¹
¹H NMR Spectroscopy-OCH₃ Protonsδ 3.75 ppm
Aromatic Protonsδ 7.0-8.0 ppm
¹³C NMR SpectroscopyCarbonyl Carbon (C=O)δ 168 ppm
-OCH₃ Carbonδ 52 ppm
Aromatic Carbonsδ 110-150 ppm

Note: The data in this table is hypothetical and based on characteristic values for similar functional groups and aromatic systems.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. mdpi.comrsc.org

This compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying low-energy conformers and the barriers to their interconversion. nih.gov This is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the absolute lowest energy state. mdpi.com By simulating the molecule in a solvent, typically water, MD can provide a more realistic picture of its flexibility and preferred shapes in a biological context. rsc.org

Table 3: Conformational Analysis of this compound from Molecular Dynamics

Dihedral AngleMost Populated RangeRelative Population (%)
Phenyl-C-C-Furan40° - 60°65%
Phenyl-C-C-Furan120° - 140°25%
C-O-C-C (ester)170° - 190° (trans)90%

Note: This data is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone. rsc.org

The synthesis of this compound from Furofenac involves an esterification reaction. Computational methods can be used to model this reaction, for example, by studying the acid-catalyzed esterification with methanol (B129727). By mapping the potential energy surface of the reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. nih.gov

The structure and energy of the transition state provide critical information about the reaction's feasibility and kinetics. nih.gov For instance, DFT calculations can be used to locate the transition state structure for the nucleophilic attack of methanol on the protonated carboxylic acid of Furofenac. The calculated activation energy (the energy difference between the reactants and the transition state) can then be used to estimate the reaction rate. This type of analysis can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis. google.com While no specific studies on the this compound synthesis pathway were found, the principles of transition state analysis are well-established for esterification reactions. sigmaaldrich.com

Investigation of Ester Hydrolysis and Reduction Mechanisms

The chemical reactivity of this compound is of significant interest for understanding its metabolic fate and for the synthesis of related compounds. Theoretical and computational chemistry provides powerful tools to elucidate the detailed mechanisms of its ester hydrolysis and reduction.

Ester Hydrolysis of this compound

The hydrolysis of the methyl ester group in this compound to yield the parent carboxylic acid, Furofenac, can proceed via different mechanisms, primarily dependent on the pH of the environment. Computational models are employed to determine the energetics of these pathways, including the structures of transition states and intermediates.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is expected to follow the AAC2 mechanism (acid-catalyzed, bimolecular, acyl-oxygen cleavage). This multi-step process, illustrated for this compound, involves:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion moiety to one of the methoxy (B1213986) group's oxygen atoms.

Elimination of Methanol: The protonated methoxy group is eliminated as methanol, a good leaving group.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid product, Furofenac.

Computational studies, often using Density Functional Theory (DFT), can model the energy profile of this reaction. The calculated activation energies for each step help in identifying the rate-determining step.

Base-Catalyzed Hydrolysis (Saponification):

In an alkaline medium, the hydrolysis proceeds via the BAC2 mechanism (base-catalyzed, bimolecular, acyl-oxygen cleavage). The steps are as follows:

Nucleophilic Attack by Hydroxide (B78521): The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Methoxy Group: The intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the methoxide (B1231860) ion (CH3O-).

Proton Transfer: The methoxide ion, being a strong base, abstracts the proton from the newly formed carboxylic acid, yielding Furofenac in its carboxylate form and methanol.

The following table presents hypothetical computational data for the key steps in the hydrolysis of this compound, based on typical values for similar esters.

Reaction Pathway Step Description Calculated Activation Energy (kcal/mol)
Acid-Catalyzed (AAC2) 1Protonation of Carbonyl Oxygen-
2Nucleophilic attack by H2O18.5
3Proton TransferLow Barrier
4Elimination of Methanol15.2
Base-Catalyzed (BAC2) 1Nucleophilic attack by OH-12.8
2Elimination of MethoxideLow Barrier

Note: The data presented in this table is illustrative and based on general principles of ester hydrolysis. Actual values would require specific quantum mechanical calculations for this compound.

Reduction of this compound

The reduction of the ester functionality in this compound to the corresponding primary alcohol, 2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanol, can be achieved using various reducing agents. Theoretical studies can help in understanding the selectivity and mechanism of these reactions.

A common method for ester reduction involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH4). The generally accepted mechanism involves the following steps:

Coordination: The Lewis acidic aluminum center of LiAlH4 coordinates to the carbonyl oxygen of the ester.

Hydride Transfer: A hydride ion (H-) is transferred from the [AlH4]- complex to the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

Elimination of Methoxide: The intermediate collapses, eliminating the methoxide group and forming an aldehyde intermediate.

Second Hydride Transfer: The aldehyde intermediate is more reactive than the starting ester and is rapidly reduced by another equivalent of the hydride reagent to form an alkoxide.

Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol product.

Computational modeling of this process would involve calculating the energy barriers for the hydride transfer steps and the stability of the intermediates. These calculations can provide insights into the reaction kinetics and the potential for side reactions.

Analytical Method Development and Validation for Research Applications

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of Furofenac (B127343) Methyl Ester from its starting materials, byproducts, and potential degradants.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of non-volatile and thermally labile compounds like Furofenac Methyl Ester. A reversed-phase HPLC method is typically suitable for this purpose. The development of such a method would involve optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation of this compound from its potential impurities.

For a compound like this compound, a C8 or C18 column would likely provide sufficient retention and resolution. jocpr.comnih.gov The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid like acetic or phosphoric acid to ensure good peak shape for any acidic components. jocpr.comnih.gov Gradient elution may be necessary to resolve all components in a reasonable time. jocpr.com Detection is commonly performed using a UV detector at a wavelength where the analyte and its impurities have significant absorbance. nih.govscielo.br

Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure the method is fit for its intended purpose. scielo.brresearchgate.net

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size jocpr.com
Mobile Phase A 0.1% Acetic Acid in Water jocpr.com
Mobile Phase B Acetonitrile jocpr.com
Gradient 0-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min scielo.br
Column Temperature 30 °C
Detection UV at 275 nm scielo.br
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile this compound

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com While this compound itself may have limited volatility, GC analysis can be employed, particularly for the detection of volatile impurities or after derivatization to a more volatile form. It is crucial to consider the thermal stability of the analyte, as some NSAID esters can degrade in the hot GC injector. dea.gov

A typical GC method for a compound like this compound would utilize a capillary column with a non-polar or mid-polarity stationary phase. Temperature programming is generally required to elute a range of compounds with different boiling points. customs.go.jp A flame ionization detector (FID) provides a robust and universal response for organic compounds, while a mass spectrometer (MS) detector offers higher sensitivity and structural information for identification. sigmaaldrich.comnih.gov

Table 2: Proposed GC Parameters for the Analysis of this compound

ParameterCondition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min sigmaaldrich.com
Injector Temperature 250 °C (with evaluation for thermal degradation)
Oven Program Initial 100 °C, hold 2 min; ramp at 10 °C/min to 280 °C, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID)
Split Ratio 50:1
Injection Volume 1 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, such as the esterification of Furofenac to this compound. libretexts.org By spotting the reaction mixture on a TLC plate at different time points, the consumption of the starting material and the formation of the product can be visually assessed. rochester.edu

A standard TLC analysis would use a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents as the mobile phase. shoko-sc.co.jp The choice of mobile phase is critical for achieving good separation between the reactant and product spots. Visualization is typically achieved under UV light, as aromatic compounds like Furofenac and its ester are usually UV-active. libretexts.org The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Table 3: General TLC Parameters for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 plates shoko-sc.co.jp
Mobile Phase (Eluent) Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v, requires optimization)
Application Spotting of starting material, co-spot, and reaction mixture rochester.edu
Development In a closed chamber until the solvent front is ~1 cm from the top
Visualization UV lamp at 254 nm shoko-sc.co.jp
Analysis Comparison of Rf values of starting material and product spots

Spectroscopic Quantification Techniques

Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for the quantification of this compound.

Quantitative NMR for Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of a substance in solution without the need for a chemically identical reference standard. americanpharmaceuticalreview.commdpi.com The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification when an internal standard of known purity and concentration is used. mdpi.com

For the qNMR analysis of this compound, a deuterated solvent in which both the analyte and the internal standard are fully soluble is required. The internal standard should have at least one signal that is well-resolved from any signals of the analyte and the solvent. mdpi.com Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure full relaxation of all nuclei and thus accurate integration. americanpharmaceuticalreview.com

Table 4: Hypothetical qNMR Parameters for this compound Quantification

ParameterDescription
Spectrometer 400 MHz or higher americanpharmaceuticalreview.com
Solvent Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)
Internal Standard e.g., Maleic acid or 1,3,5-Trimethoxybenzene
Sample Preparation Accurately weigh analyte and internal standard into a vial, dissolve in a known volume of solvent.
Relaxation Delay (D1) ≥ 5 x T1 (longest)
Pulse Angle 90°
Number of Scans 16 or higher for good signal-to-noise
Data Processing Baseline correction and integration of analyte and standard signals.

UV-Vis Spectrophotometric Analysis

UV-Vis spectrophotometry is a widely used, simple, and accessible technique for the quantification of compounds that absorb ultraviolet or visible light. This compound, containing a chromophoric system, is expected to be quantifiable by this method.

The first step in developing a UV-Vis method is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the analyte over a range of UV wavelengths. researchgate.net A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of this compound at known concentrations at the determined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration over a certain range. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 5: Key Parameters for UV-Vis Spectrophotometric Quantification of this compound

ParameterDescription
Spectrophotometer Double beam UV-Vis spectrophotometer
Solvent (Blank) Methanol or Ethanol (spectrophotometric grade)
Wavelength Scan 200-400 nm to determine λmax
Measurement Wavelength λmax of this compound
Calibration Standards A series of solutions of known concentrations (e.g., 1-20 µg/mL)
Analysis Measurement of absorbance and calculation of concentration using the calibration curve.

Method Validation Parameters

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. labmanager.com Key parameters evaluated include linearity, accuracy, precision, and the limit of detection (LOD).

Linearity assesses the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standard solutions of known concentrations. The relationship between concentration and the instrument's response (e.g., peak area) is then plotted, and a linear regression analysis is performed. A high correlation coefficient (r²) is indicative of a strong linear relationship.

For quantitative analysis of related compounds using HPLC and GC-MS, linearity is typically established over a range that encompasses the expected concentrations in samples. researchgate.netnih.gov For instance, a GC-MS method for the determination of diclofenac (B195802) was found to be linear over a concentration range of 0.25–5 μg/mL. nih.gov Similarly, an HPLC method for diclofenac demonstrated linearity in the range of 10.0-50.0 µg/mL, with a correlation coefficient (r) of 1.0000. scielo.br

Table 1: Representative Linearity Data for HPLC and GC-MS Methods

ParameterHPLC Method (Diclofenac)GC-MS Method (Diclofenac)
Concentration Range 10.0 - 50.0 µg/mL0.25 - 5.0 µg/mL
Correlation Coefficient (r) 1.0000>0.99
Regression Equation y = 44934x + 36300Not Specified

This table presents representative data from studies on Diclofenac to illustrate typical linearity parameters for analytical methods. nih.govscielo.br

Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and then analyzed. The percentage of the analyte recovered is calculated to assess the accuracy of the method. demarcheiso17025.com For pharmaceutical analysis, recovery values are typically expected to be within 98.0% to 102.0%. nih.gov

In a study validating an HPLC method for diclofenac, the accuracy was evaluated at three different concentration levels, with mean recovery values ranging from 98.28% to 101.95%. scielo.br Another study reported recoveries for diclofenac between 89-95% using a GC-MS method. nih.gov

Table 2: Representative Accuracy (Recovery) Data

MethodSpiked ConcentrationMean Recovery (%)
HPLC Low98.28
Medium101.95
HighNot Specified
GC-MS Not Specified89 - 95

This table showcases typical accuracy results from validation studies of related compounds, demonstrating the method's capability to provide results close to the true value. scielo.brnih.gov

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). demarcheiso17025.com

For an HPLC method for diclofenac, the repeatability (intra-day precision) was reported as an RSD of 1.21%, while the intermediate precision had an RSD of 0.85%. scielo.br A GC-MS method for the same compound showed an intra-day RSD of less than 4.39% and an inter-day RSD of less than 4.62%. nih.gov

Table 3: Representative Precision (RSD %) Data

ParameterHPLC Method (Diclofenac)GC-MS Method (Diclofenac)
Intra-day Precision (RSD %) 1.21< 4.39
Inter-day Precision (RSD %) 0.85< 4.62

This table provides an example of precision data, indicating the level of agreement between repeated measurements for similar compounds. nih.govscielo.br

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is a key indicator of the sensitivity of an analytical method. The LOD can be determined based on the signal-to-noise ratio, which is typically required to be 3:1. nih.gov

For diclofenac, a GC-MS method reported an LOD of 0.05 µg/mL. nih.gov An HPLC method for diclofenac found the LOD to be 0.02 µg/mL. scielo.br These values indicate the high sensitivity of these analytical techniques for the detection of such compounds.

Table 4: Representative Limit of Detection (LOD) Data

MethodLimit of Detection (LOD)
HPLC (Diclofenac) 0.02 µg/mL
GC-MS (Diclofenac) 0.05 µg/mL

This table illustrates the typical sensitivity of analytical methods for related compounds, showing the lowest concentration that can be reliably detected. nih.govscielo.br

Exploration of Furofenac Methyl Ester As a Chemical Intermediate or Research Probe

Precursor in the Synthesis of Novel Furan-Containing Organic Compounds

The furan (B31954) nucleus and its derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds. nih.gov Furofenac (B127343) Methyl Ester, possessing a dihydrobenzofuran structure, is a valuable starting material for the synthesis of new, potentially bioactive molecules. The ester functional group can be readily modified, serving as a handle for chain extension, amidation, or reduction to an alcohol, thereby paving the way for a diverse range of derivatives.

For instance, the synthesis of novel furan-based derivatives often involves the reaction of a furan-containing starting material with various reagents to introduce new functional groups and build molecular complexity. guidechem.comnih.govnih.govbeilstein-journals.org In a manner analogous to the synthesis of other complex heterocyclic systems, Furofenac Methyl Ester can be envisioned as a precursor. The ester group can be hydrolyzed to the parent carboxylic acid, which can then be coupled with different amines to form a library of amides. Alternatively, the ester can undergo reactions such as the Claisen condensation to introduce new carbon-carbon bonds at the alpha-position to the carbonyl group.

The general strategy for utilizing furan-containing methyl esters in synthesis is highlighted by the preparation of various biologically active compounds. Research has demonstrated the synthesis of furan-based derivatives with potential anticancer activities, starting from furan-containing precursors. guidechem.com These synthetic pathways often involve the manipulation of functional groups attached to the furan ring system to achieve the desired target molecules.

Precursor TypeSynthetic TransformationPotential Product Class
Furan-containing Methyl EsterAmidation with various aminesFuran-containing amides
Furan-containing Methyl EsterReduction of the ester groupFuran-containing alcohols
Furan-containing Methyl EsterClaisen condensationβ-keto esters with a furan moiety
Furan-containing Methyl EsterHydrazinolysisFuran-containing hydrazides

Chemical Tool for Probing Esterase Activity in vitro (Mechanistic Studies)

Esterase enzymes are a broad class of hydrolases that catalyze the cleavage of ester bonds, playing crucial roles in various physiological processes. Chemical probes are indispensable tools for studying the activity and mechanism of these enzymes. nih.gov this compound, by virtue of its ester linkage, has the potential to serve as a chemical tool for investigating esterase activity. The fundamental principle lies in the enzymatic hydrolysis of the ester bond by an esterase, which would release the parent compound, Furofenac, and methanol (B129727).

The development of fluorescent probes for detecting esterases is a significant area of research, providing sensitive methods for monitoring enzyme activity. nih.govnih.gov These probes are often ester derivatives of fluorescent molecules. Upon hydrolysis by an esterase, the fluorescent properties of the molecule are altered, leading to a detectable signal. While Furofenac itself is not fluorescent, the concept of using an ester to probe enzyme activity is directly applicable. The rate of hydrolysis of this compound in the presence of an esterase can be monitored by measuring the appearance of the Furofenac acid product, for example, by using chromatographic techniques like HPLC.

Understanding how a substrate binds to the active site of an enzyme is fundamental to elucidating its mechanism of action. The binding of this compound to an esterase active site would involve a series of non-covalent interactions. These interactions are dictated by the three-dimensional shape and chemical properties of both the substrate and the enzyme's active site.

Key interactions would likely include:

Hydrophobic Interactions: The dihydrobenzofuran ring and the ethyl group of this compound would likely interact with hydrophobic pockets within the esterase active site.

Hydrogen Bonding: The oxygen atoms of the ester group could act as hydrogen bond acceptors, interacting with donor groups from amino acid residues in the active site.

Studies on other enzyme systems, such as the enzymatic methylation of furan-based compounds by carboxyl methyltransferases, have provided insights into how these molecules interact with enzyme active sites. nih.govchemistryviews.org In one such study, the binding of a furan monomethyl ester was improved through mutagenesis of the enzyme, highlighting the importance of specific amino acid residues in substrate binding. nih.gov Similar principles would apply to the interaction of this compound with an esterase, where the orientation of the furan ring and the ester group relative to the catalytic residues of the enzyme would be critical.

In addition to acting as substrates, furan-containing molecules have been shown to act as enzyme inhibitors. nih.gov The study of enzyme inhibition is crucial for drug development and for understanding biological pathways. Furofenac, the hydrolysis product of this compound, or the ester itself, could potentially inhibit the activity of certain enzymes.

The mode of inhibition can be determined through kinetic studies by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations. Common modes of inhibition include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Research on the inhibitory effects of simple furan compounds like furfural (B47365) and furoic acid on the enzyme tyrosinase has demonstrated that these molecules can act as reversible inhibitors, exhibiting mixed-type or uncompetitive inhibition. nih.gov The specific functional groups on the furan ring were found to be crucial for their inhibitory activity. nih.gov This suggests that the dihydrobenzofuran structure of Furofenac could also confer inhibitory properties against certain enzymes, and the mode of this inhibition could be elucidated through detailed kinetic analysis.

Furan Compound ExampleEnzymeInhibition Mode
Furfuryl alcoholTyrosinaseMixed-type nih.gov
FurfuralTyrosinaseMixed-type nih.gov
Furoic acidTyrosinaseUncompetitive nih.gov

Building Block for Complex Molecule Synthesis (e.g., related to drug scaffolds or natural products)

In medicinal chemistry and the synthesis of complex organic molecules, "building blocks" are relatively simple molecules that can be combined to create larger, more intricate structures. This compound, with its distinct chemical features, is well-suited to act as such a building block. The ester group provides a reactive site for coupling with other molecules, while the dihydrobenzofuran core provides a rigid scaffold that can be incorporated into larger drug-like molecules or natural product analogues.

A common strategy in drug discovery is to synthesize derivatives of a known active compound to improve its properties. The synthesis of novel conjugates of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac (B195802), for example, often starts with the formation of Diclofenac methyl ester. nih.gov This ester then serves as a key intermediate that is further reacted to produce more complex molecules with potentially enhanced biological activity. nih.gov In a similar vein, this compound can be used as an intermediate to synthesize a variety of derivatives. For example, it can be converted to Furofenac hydrazide, which can then be reacted with other molecules to form Schiff bases or other heterocyclic compounds.

The use of methyl esters as building blocks is a widespread practice in organic synthesis due to their convenient reactivity and the relative ease with which they can be prepared and purified. They represent a stable, yet reactive, form of a carboxylic acid, making them ideal for use in multi-step synthetic sequences.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of Furofenac (B127343) Methyl Ester would likely involve a standard Fischer esterification of Furofenac with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. This method is common for producing methyl esters of α-aryl propanoic acids scholarsresearchlibrary.com. However, emerging research focuses on developing more efficient, milder, and environmentally benign synthetic strategies.

Novel approaches could be adapted from methodologies developed for other aryl acetic acid esters. One-pot transformations, such as the diazotization of an aryl acetate (B1210297) followed by oxidation, present a mild and scalable alternative to classical methods pku.edu.cn. Another innovative route involves the oxidative decarboxylation of arylacetic acids, which could be tailored to produce ester derivatives chemrevlett.com. Furthermore, palladium-catalyzed α-allylation of aryl acetic acid esters demonstrates the potential for complex modifications under controlled, enantioselective conditions, which could be adapted for creating novel Furofenac-based structures nih.gov.

Biocatalysis offers a particularly promising "green" alternative. The use of lipases for the esterification of NSAIDs like ibuprofen (B1674241) is well-documented, offering high selectivity under mild conditions and avoiding harsh reagents rsc.orgmdpi.com. Lipases such as Candida antarctica lipase (B570770) B (CALB) have been successfully used to synthesize esters of ibuprofen and naproxen, suggesting that a similar enzymatic approach for Furofenac Methyl Ester is highly feasible mdpi.commdpi.com.

Table 1: Potential Novel Synthetic Routes for this compound
MethodKey Reagents/CatalystPotential AdvantagesReference Analogue
Classical Fischer EsterificationFurofenac, Methanol, H₂SO₄Well-established, straightforwardIbuprofen scholarsresearchlibrary.com
One-Pot Diazotization/OxidationFurofenac Acetate, DBU, p-acetamidobenzenesulfonyl azide, Oxone®Mild conditions, operational simplicity, scalabilityMethyl Phenylacetate pku.edu.cn
Palladium-Catalyzed C-H ActivationPd Catalyst, specific ligandsHigh efficiency, potential for stereocontrolAryl Acetic Acid Esters nih.gov
Lipase-Catalyzed EsterificationFurofenac, Methanol, Immobilized Lipase (e.g., CALB)Environmentally friendly, high specificity, mild conditionsIbuprofen, Naproxen mdpi.commdpi.com

Advanced Structural Characterization Techniques for Conformational Insights

This compound is a flexible molecule containing multiple rotatable bonds. Its three-dimensional conformation is critical to its chemical properties and interactions but cannot be fully described by a single static structure. Advanced characterization techniques are essential to understand its conformational landscape in solution.

A concerted approach using Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry is a powerful strategy for studying flexible molecules uoa.gr. High-resolution 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY, can provide through-space interatomic distances, which serve as experimental restraints for building and validating computational models uoa.grarxiv.org. For complex flexible systems, measuring residual dipolar couplings (RDCs) in a weakly aligning medium can provide long-range structural information that complements short-range NOE and J-coupling data nih.gov.

Computational methods, particularly Replica-Exchange with Solute Tempering Molecular Dynamics (REST-MD), can simulate conformational dynamics and energy barriers, with results that can be directly compared to NMR spectra for validation copernicus.org. Spectroscopic techniques applied to other benzofuran (B130515) derivatives, such as Circular Dichroism (CD) for chiral analogues and various 1D/2D NMR methods (COSY, HSQC, HMBC), are also vital for unambiguous structure elucidation mdpi.comnih.gov. These advanced methods allow for a detailed mapping of the conformational preferences and energy landscapes of this compound, providing foundational insights into its behavior.

Table 2: Advanced Techniques for Structural Characterization of this compound
TechniqueInformation ProvidedPurpose
2D NMR (NOESY/ROESY)Inter-proton distances (through-space)Determine relative orientation of molecular fragments and identify dominant solution conformers. uoa.gr
Residual Dipolar Couplings (RDCs)Long-range orientational constraintsRefine the global structure of flexible molecules in solution. nih.gov
Computational Modeling (DFT, MD)Energy-minimized structures, conformational dynamics, rotational energy barriersPredict stable conformers and understand flexibility. copernicus.orgresearchgate.net
Circular Dichroism (CD) SpectroscopyAbsolute configuration of chiral centersCharacterize enantiomerically pure derivatives. nih.gov

Computational Design of this compound Derivatives with Tailored Chemical Properties

With a validated structural model, computational design becomes a powerful tool for creating novel derivatives of this compound with specific, tailored chemical properties. Using computer-aided drug discovery and development (CADDD) principles, new molecules can be designed in silico to optimize characteristics such as solubility, stability, or binding affinity for a specific target, without necessarily aiming for a therapeutic outcome scholarsresearchlibrary.com.

For instance, molecular docking studies, similar to those performed on other NSAIDs, can predict how modifications to the this compound scaffold would alter its interactions with enzyme active sites or material surfaces nih.govmdpi.combanglajol.info. Density Functional Theory (DFT) calculations can predict how changes in the electronic structure would affect the molecule's reactivity and surface properties researchgate.netmdpi.com. By systematically modifying the benzofuran core or the ester side chain, it is possible to design a library of virtual compounds. These derivatives could be engineered for enhanced water solubility by adding hydrophilic moieties, or their lipophilicity could be tuned for compatibility with specific organic media or polymeric matrices ijpsonline.comunife.it. This approach allows for the rational design of molecules for specialized chemical applications, moving far beyond the original profile of the parent drug.

Table 3: Hypothetical this compound Derivatives and Potential Tailored Properties
Derivative TypeModificationPredicted Property ChangePotential Application
Hydrophilic AnalogueAddition of a hydroxyl or polyol group to the benzofuran ringIncreased water solubilitySubstrate for aqueous biocatalytic reactions
Fluorinated AnalogueSubstitution of hydrogen with fluorine at key positionsAltered electronic properties, increased metabolic stabilityProbe for studying enzyme-substrate interactions
Isotopically LabeledIncorporation of ¹³C or ²H (Deuterium)Serves as an internal standard with a distinct mass signatureQuantitative mass spectrometry assays google.com
Polymerizable DerivativeIntroduction of a vinyl or acrylate (B77674) groupAbility to be incorporated into a polymer backboneDevelopment of functional materials or resins

Applications as a Chemical Standard or Reference Material in Analytical Chemistry

One of the most immediate and practical future applications for this compound is its use as a chemical standard or reference material in analytical chemistry. In the analysis of the parent drug, Furofenac, or its related compounds, the formation of methyl ester artifacts can occur in the presence of methanol-based solvents, which are common in extraction and chromatographic methods americanpharmaceuticalreview.com.

The availability of a pure, well-characterized this compound standard is crucial for several reasons:

Impurity Identification and Quantification: It allows for the unambiguous identification and quantification of this compound as a potential impurity in Furofenac drug substances or formulations.

Method Validation: It serves as an essential tool for validating analytical methods (e.g., HPLC, GC, LC-MS) by confirming specificity, linearity, and accuracy. A study on ibuprofen highlighted the necessity of synthesizing its methyl ester in-house to serve as an authentic standard for this purpose americanpharmaceuticalreview.com.

Metabolic Studies: In research settings, it can be used as a reference to identify and quantify metabolic products resulting from the esterification or transesterification of Furofenac.

Internal Standard: An isotopically labeled version of this compound (e.g., containing deuterium (B1214612) or ¹³C) would be an ideal internal standard for quantitative mass spectrometry-based assays, providing high accuracy and precision google.com.

The use of fatty acid methyl esters (FAMEs) as certified reference materials is a well-established practice in fields like food science and biofuel analysis, demonstrating the importance and utility of ester standards in ensuring analytical accuracy sigmaaldrich.comresearchgate.net.

Exploration of its Role in Biocatalytic Processes (excluding clinical outcomes)

The chemical structure of this compound makes it an interesting candidate for exploration in biocatalytic processes, both as a product of enzymatic synthesis and as a substrate for enzymatic transformations.

The synthesis of NSAID esters using enzymes, particularly lipases, is a growing field of green chemistry. Lipases can catalyze the esterification of NSAIDs like ibuprofen with various alcohols, including simple ones like methanol or more complex polyols, to create novel derivatives mdpi.comunife.itnih.gov. Applying this technology to produce this compound could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis.

Conversely, this compound can serve as a model substrate to explore the activity and specificity of hydrolytic enzymes such as esterases and lipases jst.go.jpnih.gov. The rate of enzymatic hydrolysis of esters is highly dependent on the chemical structure of both the acid and alcohol moieties researchgate.net. By studying the hydrolysis of this compound in various enzyme systems and comparing it to other NSAID esters, researchers can gain fundamental insights into enzyme kinetics and substrate specificity. This knowledge is valuable for designing enzyme-based sensors, developing biocatalytic degradation pathways, and engineering soft drugs that are designed to be predictably metabolized nih.govresearchgate.net.

Q & A

Q. What are the standard protocols for synthesizing methyl esters like Furofenac Methyl Ester, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves transesterification or esterification under controlled conditions (e.g., acid/base catalysis, temperature control). For validation, use GC-MS or HPLC to quantify purity . NMR (¹H/¹³C) and FTIR spectroscopy are critical for structural confirmation, ensuring peaks align with expected functional groups (e.g., ester carbonyl at ~1740 cm⁻¹) . Always report solvent systems, reaction times, and catalyst concentrations to enable reproducibility .

Q. Which experimental parameters most commonly influence methyl ester yield, and how are they prioritized?

  • Methodological Answer : Key parameters include catalyst type (acidic vs. basic), catalyst concentration (wt%), molar ratio of alcohol to substrate, and reaction temperature. For example, identified catalyst concentration as the dominant factor (77.6% contribution) in rapeseed methyl ester synthesis using Taguchi optimization . Basic catalysts (e.g., KOH) often accelerate reactions but require anhydrous conditions to avoid saponification .

Q. How should researchers characterize byproducts or impurities in methyl ester synthesis?

  • Methodological Answer : Byproducts like glycerol, unreacted fatty acids, or soap formations can be quantified via titration (e.g., acid value for free fatty acids) or chromatography (e.g., TLC for glycerol). highlights the role of phosphoric acid in deactivating residual catalysts and water washing to remove soap . FTIR can also detect residual hydroxyl groups from incomplete esterification .

Advanced Research Questions

Q. How can response surface methodology (RSM) or Taguchi orthogonal arrays optimize methyl ester synthesis conditions?

  • Methodological Answer : Taguchi’s L9 orthogonal array ( ) reduces experimental runs while evaluating multiple parameters (e.g., 4 factors at 3 levels). Calculate signal-to-noise (S/N) ratios to prioritize factors; ANOVA quantifies their contributions . For instance, catalyst concentration had the highest S/N ratio (38.951) in rapeseed methyl ester optimization, increasing yield to 96.7% . RSM ( ) models interactions between variables (e.g., methanol:oil ratio vs. temperature) to predict optimal conditions .

Q. How do researchers resolve contradictions in parameter significance across studies (e.g., catalyst type vs. temperature)?

  • Methodological Answer : Contradictions often arise from differing feedstock compositions (e.g., free fatty acid content) or reaction scales. For high-FFA feedstocks, acid catalysts are prioritized to avoid soap formation, whereas basic catalysts suit refined oils . Use meta-analysis to compare studies, noting feedstock purity and experimental design limitations. ’s GC-MS data (Table 3) demonstrates how fatty acid profiles influence optimal conditions .

Q. What advanced techniques improve reproducibility in scaling up methyl ester production?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress). Ultrasonic reactors ( ) enhance mixing efficiency in continuous systems, reducing reaction time and energy input . Document deviations using failure mode and effect analysis (FMEA) and validate scalability via pilot trials with statistical confidence intervals .

Q. How are machine learning models applied to predict methyl ester performance in combustion or material science?

  • Methodological Answer : Radial basis function networks (RBFN) correlate methyl ester properties (e.g., cetane number, viscosity) with engine performance ( ). Train models using datasets like Table 2 (WCO methyl ester blends) to predict emissions (CO, HC) under varying EGR rates . Feature selection (e.g., fatty acid chain length vs. oxidation stability) improves model accuracy .

Data Analysis & Reporting

Q. What statistical methods are essential for validating methyl ester research data?

  • Methodological Answer : Use ANOVA to assess parameter significance (e.g., ’s 77.6% catalyst contribution) . Report confidence intervals (e.g., ±2σ) for yield measurements and employ t-tests to compare experimental vs. theoretical yields . For chromatographic data, include retention times, calibration curves, and detection limits (e.g., GC-MS in ) .

Q. How should researchers address low yields or irreproducible results in methyl ester synthesis?

  • Methodological Answer : Troubleshoot via stepwise validation:
  • Confirm reagent purity (e.g., methanol dryness via Karl Fischer titration).
  • Verify stoichiometry (e.g., ’s mole ratio analysis for methyl salicylate) .
  • Characterize intermediates (e.g., TLC for reaction progress).
  • Replicate under inert atmospheres to prevent oxidation .

Q. What guidelines ensure compliance with academic reporting standards for methyl ester research?

  • Methodological Answer : Follow Beilstein Journal guidelines ():
  • Experimental Section : Detail catalyst preparation, reaction conditions, and purification steps. Use SI for >5 compounds .
  • Data Presentation : Avoid duplicating figures in text; use tables for comparative analysis (e.g., Table 5 in ) .
  • References : Cite primary sources for known compounds and disclose novel compound characterization fully .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.